molecular formula C13H11BrO2S B1604928 1-(Bromomethyl)-4-(phenylsulfonyl)benzene CAS No. 7705-63-7

1-(Bromomethyl)-4-(phenylsulfonyl)benzene

Cat. No.: B1604928
CAS No.: 7705-63-7
M. Wt: 311.2 g/mol
InChI Key: HBKDLRFVBAEDCF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(phenylsulfonyl)benzene is an organic compound characterized by a bromomethyl group attached to a benzene ring, which is further substituted with a phenylsulfonyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(phenylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(phenylsulfonyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(phenylsulfonyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to remove the bromine atom or to alter the sulfonyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1-(azidomethyl)-4-(phenylsulfonyl)benzene, while oxidation with potassium permanganate can produce 4-(phenylsulfonyl)benzoic acid.

Scientific Research Applications

1-(Bromomethyl)-4-(phenylsulfonyl)benzene finds applications in various scientific research fields:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It plays a role in the synthesis of potential therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-4-(phenylsulfonyl)benzene exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, readily undergoing substitution reactions. The phenylsulfonyl group can participate in various interactions, influencing the compound’s overall reactivity and stability. Molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical modifications.

Comparison with Similar Compounds

    1-(Chloromethyl)-4-(phenylsulfonyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.

    1-(Bromomethyl)-4-(phenylthio)benzene: Similar structure but with a phenylthio group instead of a phenylsulfonyl group.

Uniqueness: 1-(Bromomethyl)-4-(phenylsulfonyl)benzene is unique due to the presence of both a bromomethyl and a phenylsulfonyl group, which confer distinct reactivity patterns and potential for diverse chemical transformations. The combination of these functional groups makes it a valuable intermediate for synthesizing a wide range of compounds with specific properties and applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKDLRFVBAEDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294963
Record name 1-(bromomethyl)-4-(phenylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7705-63-7
Record name NSC98995
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(bromomethyl)-4-(phenylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of p-tolyl phenylsulphone (20 g) in refluxing CCl4 (400 ml) containing dibenzoyl peroxide (0.4 g) was treated with N-bromosuccinimide (15.3 g) in portions rapidly. The mixture was heated under reflux for 30 min., filtered whilst hot and the filtrate allowed to cool. Evaporation gave the title compound (26.8 g), m.p. (103°-104°.
Name
p-tolyl phenylsulphone
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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